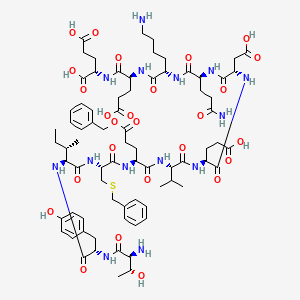

TYIC(bzl)E(bzl)VEDQKEE

Description

Contextualization of TYIC(bzl)E(bzl)VEDQKEE within Peptide Chemistry Research

Within the field of peptide chemistry, this compound serves as a prime example of a rationally designed molecule. Scientists synthesize such peptides to mimic or inhibit specific biological interactions. The creation of this peptide is a strategic effort to replicate a portion of a critical protein involved in the HIV infection process, thereby providing a simplified model for detailed study.

Historical Development and Initial Conceptualization of this compound

The conceptualization of this compound stemmed from the identification of the specific segment of the CD4 protein to which the HIV virus attaches. google.com The initial peptide synthesized was TYICEVEDQKEE, representing this binding site. google.com Subsequent modifications were made to enhance its binding affinity to the virus, leading to the development of the benzylated form, this compound. google.com This strategic modification was part of a broader research goal to create molecules that could target the virus. google.com

Structural Homology and Biological Relevance within Viral Systems, specifically Human Immunodeficiency Virus (HIV) gp120 Fragment

The sequence of this compound is homologous to a fragment of the CD4 protein, the primary receptor for HIV on the surface of helper T-cells. The virus's envelope glycoprotein (B1211001), gp120, binds to this region of CD4 to initiate infection. nih.gov The gp120 protein is a critical surface antigen and virulence factor for HIV-1. nih.gov By mimicking this binding site, this compound provides a valuable tool for studying the gp120-CD4 interaction, a crucial step in the viral entry process. nih.gov The gp120 glycoprotein itself is complex, composed of an inner and outer domain, and its interaction with CD4 triggers conformational changes necessary for membrane fusion. nih.gov

Significance of Benzylation in this compound for Enhanced Binding Affinity

The addition of benzyl (B1604629) groups to the cysteine (C) and glutamic acid (E) residues in the peptide sequence is a deliberate chemical modification. This process, known as benzylation, was implemented to improve the peptide's ability to bind to the HIV virus. google.com The rationale behind this enhancement lies in altering the peptide's conformational properties and increasing its hydrophobicity, which can lead to stronger and more stable interactions with the target viral protein.

Overview of Key Research Trajectories for this compound

The primary research trajectory for this compound has been its use as a targeting agent. One notable application involved its conjugation with selenium-containing compounds. google.com The aim was to create an adduct that could specifically target the selenium to the HIV virus, leveraging the peptide's binding affinity for gp120. google.com This approach is part of a broader strategy to develop novel antiviral agents. google.com

Properties

Molecular Formula |

C76H108N14O26S |

|---|---|

Molecular Weight |

1665.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |

InChI Key |

XGNNAUIPMWXVKP-MVPQINCLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Tyic Bzl E Bzl Vedqkee

Solid-Phase Peptide Synthesis (SPPS) of TYIC(bzl)E(bzl)VEDQKEE

Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for the routine synthesis of peptides. bachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing after each reaction step. bachem.comnih.gov

The successful synthesis of a peptide via SPPS is critically dependent on the selection of an appropriate protecting group strategy. Protecting groups are temporary chemical modifications used to block reactive functional groups on the α-amino group of the amino acid and on any reactive side chains, preventing unwanted side reactions during peptide bond formation. biosynth.comiris-biotech.de

Given the specified benzyl (B1604629) (Bzl) protection on the Cysteine and Glutamic acid residues, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the most appropriate choice. seplite.com In this scheme:

Temporary Nα-protection: The α-amino group of each incoming amino acid is protected by the acid-labile Boc group. This group is removed at the beginning of each coupling cycle by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). seplite.com

Permanent Side-Chain Protection: The reactive side chains of the amino acids are protected by groups that are stable to the repeated TFA treatments used for Boc removal. For the Boc/Bzl strategy, these are typically benzyl-based protecting groups, which require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal at the end of the synthesis. uq.edu.auluxembourg-bio.com

The table below outlines the recommended protecting groups for each amino acid in the this compound sequence using the Boc/Bzl strategy.

| Amino Acid (AA) | Three-Letter Code | Side-Chain Protecting Group | Rationale for Protection |

| Tyrosine | Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) or 2,6-Dichlorobenzyl (2,6-diCl-Bzl) | The hydroxyl group is nucleophilic and requires protection to prevent acylation. |

| Isoleucine | Ile | None | The alkyl side chain is non-reactive. |

| Cysteine | Cys | Benzyl (Bzl) | The thiol group is highly nucleophilic and prone to oxidation; Bzl protection is standard in Boc chemistry. |

| Glutamic Acid | Glu | Benzyl ester (OBzl) | The side-chain carboxyl group must be protected to prevent incorrect peptide bond formation. |

| Valine | Val | None | The alkyl side chain is non-reactive. |

| Aspartic Acid | Asp | Benzyl ester (OBzl) | The side-chain carboxyl group requires protection. |

| Glutamine | Gln | Xanthyl (Xan) | The side-chain amide can undergo dehydration under certain conditions; protection is recommended for long or complex syntheses. |

| Lysine (B10760008) | Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | The ε-amino group is nucleophilic and must be protected throughout the synthesis. |

| Glutamic Acid | Glu | Benzyl ester (OBzl) | The side-chain carboxyl group requires protection. |

| Glutamic Acid | Glu | Benzyl ester (OBzl) | The side-chain carboxyl group requires protection. |

Peptide bond formation (coupling) involves the activation of the C-terminal carboxyl group of the incoming Nα-protected amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. iris-biotech.de Several classes of coupling reagents have been developed to achieve high efficiency and minimize side reactions, particularly racemization. bachem.com

Common approaches include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective activating agents. iris-biotech.debachem.com They are almost always used with an additive, such as 1-Hydroxybenzotriazole (HOBt), which acts as a racemization suppressant and improves coupling efficiency. uniurb.it DIC is often preferred in SPPS because its urea (B33335) by-product is soluble, facilitating its removal. peptide.com

Aminium/Uronium and Phosphonium (B103445) Salts: These reagents, such as HBTU, HATU, and PyBOP, are highly efficient and have become the preferred choice for many SPPS applications. iris-biotech.debachem.com They react with the amino acid's carboxyl group to form a highly reactive activated ester in situ. These reactions are typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). bachem.com COMU is a modern alternative that incorporates an Oxyma Pure moiety, making it a safer and highly effective option. bachem.com

The selection of a coupling reagent can be critical, especially for sterically hindered couplings, such as the coupling of Valine or Isoleucine. nih.gov

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages |

| Carbodiimides | DIC, DCC, EDC | Forms a highly reactive O-acylisourea intermediate. iris-biotech.de | Cost-effective and widely used. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Forms an active ester in situ with additives like HOBt or HOAt. bachem.com | High coupling efficiency, fast reaction rates, low racemization. iris-biotech.debachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, forms a reactive phosphonium ester. | Very effective, especially for hindered couplings and cyclization. peptide.com |

The use of benzyl protecting groups for Cysteine and Glutamic acid is a cornerstone of the Boc/Bzl strategy but requires specific considerations.

Cysteine(Bzl): The S-benzyl group is highly stable to the repetitive TFA treatments used for Nα-Boc removal. researchgate.netadventchembio.com This stability is crucial for preventing premature deprotection of the highly reactive thiol group. However, the final removal of the Bzl group requires very strong acidolysis, typically with HF. researchgate.net During this final cleavage step, the resulting benzyl carbocation is a potent alkylating agent that can lead to side reactions with nucleophilic residues like Cysteine itself or Tyrosine. wordpress.com The use of scavengers is mandatory to mitigate this issue.

Glutamic Acid(OBzl): The γ-benzyl ester of glutamic acid is also stable to TFA. Its primary function is to prevent the side-chain carboxyl group from participating in peptide bond formation. A potential side reaction during synthesis is the formation of a pyroglutamate (B8496135) residue at the N-terminus if Glutamine is present, though this is less of a concern for internal residues. During final HF cleavage, the benzyl group is removed to yield the free carboxylic acid. wordpress.com

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. researchgate.net For the Boc/Bzl strategy employed for this compound, this is most effectively achieved using strong, anhydrous acids.

The standard procedure involves treatment with anhydrous hydrogen fluoride (HF). springernature.comnih.gov HF is an excellent solvent for peptides and effectively cleaves both the peptide-resin linkage and the benzyl-based side-chain protecting groups. uq.edu.auwordpress.com

A typical HF cleavage "cocktail" includes:

Liquid HF: The primary cleavage reagent (approx. 90%).

Scavengers: These are nucleophilic compounds added to the cocktail to trap the reactive carbocations (e.g., benzyl carbocations) generated during deprotection. wordpress.com Common scavengers include p-cresol (B1678582) and anisole, which are crucial for protecting residues like Tyr and Cys from alkylation. wordpress.comresearchgate.net

The cleavage is typically performed at 0°C for 1-2 hours. wordpress.com After the reaction, the HF is removed by evaporation, and the crude peptide is precipitated and washed with a cold organic solvent like diethyl ether to remove the scavengers and cleaved protecting groups. researchgate.net

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis, also known as classical peptide synthesis, predates SPPS. libretexts.org This method involves the sequential coupling of protected amino acids or peptide fragments entirely in a solution. fiveable.me After each coupling or deprotection step, the product must be isolated and purified, often through extraction, precipitation, or chromatography. nih.gov

While more labor-intensive than SPPS for long peptides due to the repetitive purification steps, solution-phase synthesis offers several advantages:

Scalability: It is often more suitable for the large-scale industrial production of peptides. nih.gov

Characterization: Intermediates can be fully purified and characterized at each step, ensuring the quality of the final product.

Flexibility: It allows for the synthesis of complex or modified peptides that may be difficult to produce on a solid support. libretexts.orgfiveable.me

The synthesis of this compound in solution would involve a fragment condensation strategy. The sequence would be broken down into smaller, more manageable protected fragments, which are synthesized, purified, and then coupled together to form the final peptide. The same Boc/Bzl protecting group strategies and coupling reagents used in SPPS are applicable here. nih.gov

Purification Techniques for Research-Grade this compound

Following cleavage from the resin, the crude synthetic peptide is a mixture containing the desired full-length product, as well as truncated sequences, deletion sequences, and products of side reactions. mblintl.com Achieving research-grade purity requires robust purification techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides. americanpeptidesociety.orgbachem.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). bachem.com A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used to elute the components. More hydrophobic peptides and impurities interact more strongly with the stationary phase and thus elute later, at higher acetonitrile (B52724) concentrations. bachem.com Trifluoroacetic acid (TFA) is typically added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. mdpi.com

Procedure: Fractions are collected as they elute from the column and are analyzed for purity. Those fractions containing the target peptide at the desired purity level are pooled and lyophilized (freeze-dried) to yield the final product as a stable, fluffy white powder. bachem.com

Other relevant purification techniques include:

Flash Chromatography: This can be used as an initial, rapid purification step for very crude samples to remove a significant portion of impurities before final polishing by HPLC. biotage.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be used as an orthogonal purification step to RP-HPLC if very high purity is required. nih.gov

The table below summarizes the primary purification methods.

| Technique | Principle of Separation | Primary Use for this compound |

| RP-HPLC | Hydrophobicity | The standard and final high-resolution purification step to achieve >95% purity. bachem.com |

| Flash Chromatography | Hydrophobicity (lower resolution) | Optional pre-purification of crude peptide to reduce the load on the HPLC column. biotage.com |

| Ion-Exchange Chromatography | Net Charge | Orthogonal purification method for removing impurities with similar hydrophobicity but different charge. nih.gov |

| Solid-Phase Extraction (SPE) | Hydrophobicity | Rapid cleanup of the crude peptide or for desalting the final product. mdpi.comnih.gov |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Purity Assessment

Following its cleavage from the solid-phase resin, the crude synthetic peptide this compound requires rigorous purification to remove truncated sequences, deletion sequences, and residual chemical reagents from the synthesis process. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for this purpose.

The purification strategy for this peptide is dictated by its physicochemical properties. The sequence contains a mix of hydrophobic residues (Tyrosine, Isoleucine, Valine) and hydrophilic residues (Aspartic Acid, Glutamic Acid, Glutamine, Lysine), along with the highly hydrophobic benzyl protecting groups. This amphipathic nature allows for strong interaction with the nonpolar stationary phase of an RP-HPLC column, typically a C18 (octadecylsilyl) silica-based matrix.

A typical purification protocol involves dissolving the crude peptide in a minimal amount of a solvent mixture, often containing dimethylformamide (DMF) or acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA), and injecting it into the HPLC system. The peptide is eluted using a gradient of increasing organic solvent (usually ACN with 0.1% TFA) against an aqueous solvent (water with 0.1% TFA). The TFA acts as an ion-pairing agent, improving peak shape and resolution. The hydrophobic benzyl groups significantly increase the peptide's retention time compared to its unprotected counterpart.

Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks detected at a specific wavelength, commonly 214 nm or 280 nm (due to the presence of Tyrosine). Fractions corresponding to the main peak are collected, pooled, and their purity confirmed by analytical RP-HPLC and mass spectrometry.

Table 1: Illustrative RP-HPLC Purification Parameters for this compound

| Parameter | Preparative HPLC | Analytical HPLC |

| Column | C18, 10 µm, 250 x 22 mm | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 20-60% B over 40 min | 25-65% B over 30 min |

| Flow Rate | 20 mL/min | 1 mL/min |

| Detection | 214 nm / 280 nm | 214 nm / 280 nm |

| Expected Retention Time | ~25-30 minutes | ~18-22 minutes |

| Purity Target | >95% | >98% |

Lyophilization and Optimal Storage Conditions for Research Samples

After purification, the HPLC fractions containing the pure peptide are pooled. Since these fractions consist of an acetonitrile/water/TFA mixture, the organic solvent must be removed, and the peptide must be converted into a stable, dry form for storage and handling. Lyophilization, or freeze-drying, is the universally accepted method for this.

The process involves three main stages:

Freezing : The peptide solution is frozen to a temperature well below its eutectic point, typically between -40°C and -80°C, ensuring complete solidification. scribd.com A controlled freezing rate is crucial to form ice crystals that facilitate efficient sublimation. scribd.com

Primary Drying (Sublimation) : The frozen product is placed under a high vacuum, and the shelf temperature is raised slightly (e.g., to -20°C). This allows the frozen water to sublimate directly from a solid to a vapor phase, bypassing the liquid state. scribd.com This stage removes the bulk of the water.

Secondary Drying (Desorption) : The temperature is gradually increased further (e.g., to 20°C) under vacuum to remove any residual, non-frozen water molecules adsorbed to the peptide.

The result is a fine, fluffy, white powder that is stable and easy to handle. For optimal long-term stability, the lyophilized this compound peptide should be stored at -20°C or lower, preferably in a desiccated environment to prevent rehydration and potential degradation (e.g., hydrolysis). The presence of the benzyl protecting groups generally enhances the stability of the Cysteine and Glutamic acid residues against oxidation and side reactions during storage.

Advanced Conjugation Strategies for this compound

For many research applications, such as antibody production or targeted delivery, peptides like this compound must be covalently linked to larger carrier molecules. springernature.com The choice of conjugation strategy depends on the available functional groups within the peptide sequence. This peptide contains several potential conjugation sites: the N-terminal α-amino group, the ε-amino group of Lysine (K), and the carboxyl groups of Aspartic Acid (D), Glutamic Acid (E), and the C-terminus. The thiol group of Cysteine (C) is unavailable due to the benzyl protecting group.

Development of this compound-Selenium-Carrier Conjugates

Introducing selenium into peptides is a strategy to leverage its unique chemical properties, such as its high nucleophilicity and distinct redox potential compared to sulfur. nih.govresearchgate.net A this compound-selenium conjugate can be prepared and subsequently attached to a carrier protein.

A common method to introduce a selenium moiety is through acylation with a selenium-containing carboxylic acid, such as 3-selenoproprionic acid. This can be achieved using carbodiimide (B86325) chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide that is widely used for creating amide bonds between a carboxylic acid and a primary amine. peptide.comnih.gov

The reaction proceeds as follows:

The carboxylic acid of 3-selenoproprionic acid is activated by EDC, forming a highly reactive O-acylisourea intermediate.

This intermediate is susceptible to nucleophilic attack. To improve efficiency and reduce side reactions, an additive like N-hydroxysuccinimide (NHS) is often included to convert the O-acylisourea into a more stable NHS-ester.

The NHS-ester of selenoproprionic acid then reacts with a primary amine on the this compound peptide. The most likely reaction sites are the N-terminal α-amino group or the ε-amino group of the Lysine residue. By controlling the reaction pH (typically around 7.5-8.5), one can favor reaction at the more nucleophilic ε-amino group of Lysine over the N-terminus.

This strategy results in the formation of a stable amide bond, covalently linking the selenium-containing moiety to the peptide.

Once the peptide is functionalized with the selenoproprionic acid group, it possesses a terminal selenol (-SeH) group after appropriate reduction. This selenol is a powerful nucleophile, more so than the thiol group of cysteine, due to selenium's lower electronegativity and larger atomic size. researchgate.net This enhanced reactivity can be exploited for selective conjugation to a carrier protein.

The mechanism of attachment often mirrors thiol-based chemistry but with faster kinetics. For example, the selenol group can be coupled to a carrier protein that has been functionalized with an electrophilic group, such as a maleimide (B117702) or an iodoacetamide.

Reaction with Maleimide : The selenol group undergoes a Michael-type addition reaction with the double bond of a maleimide-activated carrier protein, forming a stable selenoether linkage.

Reaction with Iodoacetamide : The selenol group acts as a nucleophile and displaces the iodide from an iodoacetyl-activated carrier, again forming a stable selenoether bond.

Due to the higher acidity and nucleophilicity of the SeH group compared to a standard SH group, these reactions can often proceed under milder conditions and with greater efficiency, providing a robust method for creating peptide-carrier conjugates. nih.gov

Bioconjugation Techniques for Diverse Research Carrier Molecules

Beyond selenium-based strategies, the peptide this compound can be conjugated to various carriers like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using several established techniques. creative-biolabs.com The choice of method is critical to ensure proper orientation and presentation of the peptide.

Carbodiimide (EDC) Chemistry : This is a common method that targets primary amines or carboxylic acids. biosyn.com

To target amines on the carrier: EDC can be used to activate the carboxylic acid groups on the peptide (side chains of D, E, and the C-terminus) for reaction with lysine residues on the carrier protein. However, given the multiple carboxyl groups in this compound, this can lead to multiple, uncontrolled points of attachment.

To target carboxyls on the carrier: Conversely, EDC can activate the carrier's carboxyl groups to react with the peptide's N-terminal or Lysine amine. This is often a more controlled approach.

Glutaraldehyde Chemistry : Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amino groups. oup.comresearchgate.net It can link the N-terminal and Lysine amines of the peptide to the lysine amines on the carrier protein. This method is straightforward but can result in polymerization and less defined linkages.

Because the cysteine residue in this compound is protected, popular thiol-maleimide conjugation is not a direct option without a deprotection step, which would require harsh conditions (e.g., HF cleavage) that could damage the peptide or carrier. seplite.com Therefore, conjugation strategies primarily rely on targeting the amine and carboxyl functionalities present in the peptide's sequence.

Table 2: Comparison of Bioconjugation Strategies for this compound

| Conjugation Reagent | Peptide Functional Group Targeted | Carrier Functional Group Targeted | Advantages | Disadvantages |

| EDC/NHS | -COOH (Asp, Glu, C-terminus) | -NH₂ (Lysine) | High efficiency, water-soluble byproducts. | Potential for multiple, random attachment points on the peptide. |

| EDC/NHS | -NH₂ (N-terminus, Lysine) | -COOH (Asp, Glu) | More controlled peptide orientation. | Requires carrier with accessible carboxyl groups. |

| Glutaraldehyde | -NH₂ (N-terminus, Lysine) | -NH₂ (Lysine) | Simple one-step procedure. | Can cause polymerization; less specific linkages. |

| Maleimide (post-Se functionalization) | -SeH (from selenoproprionic acid) | Thiol-reactive group | Highly specific, rapid reaction. | Requires prior modification of the peptide with a selenium moiety. |

Attachment to Research Antibodies or Proteins for Targeted Studies

The conjugation of peptides like this compound to research antibodies or other proteins is a common strategy to create targeted probes or to enhance the immunogenicity of the peptide. The choice of conjugation chemistry depends on the available functional groups on both the peptide and the protein. For this compound, several reactive sites can be utilized for attachment without removing the benzyl protecting groups. These include the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of lysine (ε-amino group), aspartic acid (β-carboxyl group), and the unprotected glutamic acid residues (γ-carboxyl groups).

One of the most prevalent methods for protein-peptide conjugation is through the primary amines of lysine residues. creative-biolabs.comcreativebiolabs.net Antibodies, for instance, have multiple accessible lysine residues on their surface. creative-biolabs.comcreativebiolabs.net A common approach involves the use of N-hydroxysuccinimide (NHS) esters. creative-biolabs.com The peptide's carboxyl groups (either the C-terminus or the side chains of Asp and Glu) can be activated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS to form a stable NHS ester. This activated peptide can then react with the ε-amino group of a lysine residue on the antibody to form a stable amide bond. researchgate.netnih.gov

Site-specific conjugation methods are also gaining prominence to ensure a homogenous product with a well-defined peptide-to-antibody ratio. researchgate.net This can be achieved by engineering the antibody to contain a unique reactive handle. nih.gov Alternatively, affinity peptides that bind to a specific region of the antibody can be used to direct the conjugation reaction to a particular site. acs.org

Below is a table summarizing common conjugation strategies applicable to this compound for attachment to antibodies.

| Target Functional Group on Peptide | Target Functional Group on Antibody | Coupling Chemistry | Resulting Linkage |

| Carboxyl groups (C-terminus, Asp, Glu) | Primary amines (Lysine side chains) | EDC/NHS | Amide |

| N-terminal amine | Carboxyl groups | EDC/NHS | Amide |

| N-terminal amine | Aldehydes (introduced onto antibody) | Reductive amination | Secondary amine |

Covalent Immobilization onto Polymeric Matrices and Surfaces for Research Applications

For various research applications, such as affinity chromatography or cell adhesion studies, peptides like this compound are covalently immobilized onto polymeric matrices or surfaces. The choice of immobilization strategy is dictated by the nature of the polymer surface and the desired orientation of the peptide.

A widely used method for immobilizing peptides on surfaces containing carboxyl groups is the EDC/NHS chemistry, similar to that used for antibody conjugation. researchgate.netresearchgate.net The carboxyl groups on the surface are activated with EDC/NHS and then reacted with an amine group on the peptide, such as the N-terminus or the lysine side chain. Conversely, if the surface presents amine functionalities, the carboxyl groups of the peptide can be activated for immobilization.

Another powerful technique is maleimide chemistry. nih.govdigitellinc.com This approach requires the introduction of a thiol group onto either the peptide or the surface, and a maleimide group on the other. The thiol group reacts specifically with the maleimide at neutral pH to form a stable thioether bond. nih.gov While the native this compound has its cysteine residue protected, a synthetic variant with a deprotected cysteine could be used for this purpose. Alternatively, a thiol group can be introduced at the N-terminus of the peptide using a suitable linker.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for surface immobilization. peptide.combachem.comqyaobio.comnih.gov This requires one component (the peptide or the surface) to be functionalized with an azide (B81097) and the other with an alkyne. The reaction is highly specific and proceeds under mild conditions, making it ideal for complex biological molecules. bachem.com

The following table outlines common strategies for the covalent immobilization of peptides on polymeric surfaces.

| Surface Functional Group | Peptide Functional Group | Immobilization Chemistry | Key Features |

| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | EDC/NHS | Forms stable amide bonds; widely used. researchgate.net |

| Amine (-NH2) | Carboxylic Acid (-COOH) | EDC/NHS | Versatile and robust chemistry. |

| Maleimide | Thiol (-SH) | Michael Addition | Highly specific and efficient reaction. nih.gov |

| Alkyne | Azide | Click Chemistry (CuAAC) | Bio-orthogonal and highly efficient. bachem.comqyaobio.com |

Design Principles for Linker Chemistry in Peptide Conjugates

The linker that connects a peptide to another molecule (such as an antibody or a solid support) is a critical component that can significantly influence the stability, solubility, and function of the conjugate. biosynth.com The design of the linker depends on the intended application of the peptide conjugate. creative-peptides.com Linkers can be broadly categorized as either cleavable or non-cleavable. broadpharm.comproteogenix.sciencebiotechinformers.com

Non-cleavable linkers form a stable covalent bond between the peptide and the conjugated molecule. broadpharm.com These are often preferred when the peptide is intended to remain attached to its carrier, for instance, in certain imaging applications or when immobilizing a peptide for affinity purification. A common example of a non-cleavable linkage is a thioether bond, formed through maleimide-thiol chemistry. nih.gov

Cleavable linkers , on the other hand, are designed to be broken under specific physiological conditions, releasing the peptide at a target site. biosynth.combroadpharm.com This is particularly important in drug delivery applications where the peptide acts as a targeting moiety to deliver a payload. There are several types of cleavable linkers:

Enzymatically-cleavable linkers: These often contain a short peptide sequence that is a substrate for a specific protease that is overexpressed in the target tissue, such as the tumor microenvironment. broadpharm.comcreative-biolabs.com A well-known example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by cathepsin B, a lysosomal protease. broadpharm.com

pH-sensitive linkers: These linkers are stable at physiological pH (around 7.4) but are hydrolyzed at the lower pH found in endosomes (pH 5-6) or lysosomes (pH 4.8). Hydrazone linkers are a common example of pH-sensitive linkers. broadpharm.combiotechinformers.com

Reducible linkers: These contain a disulfide bond that is stable in the bloodstream but is cleaved in the reducing environment inside a cell, due to the high concentration of glutathione. broadpharm.combiotechinformers.com

The length and composition of the linker are also important design considerations. creative-peptides.compolyplus-sartorius.com A linker that is too short may cause steric hindrance, preventing the peptide from interacting with its target. Longer, flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can improve solubility and provide the necessary distance for proper biological function. biosyn.com

The table below provides a summary of different linker types and their characteristics.

| Linker Type | Cleavage Mechanism | Common Chemical Moieties | Primary Application |

| Non-cleavable | No cleavage | Thioether, Amide | Stable conjugation for imaging, diagnostics, and immobilization. broadpharm.com |

| Enzymatically-cleavable | Protease activity | Dipeptides (e.g., Val-Cit) | Targeted drug delivery to tumors. broadpharm.comcreative-biolabs.com |

| pH-sensitive | Low pH environment | Hydrazones | Release of payload in endosomes/lysosomes. broadpharm.com |

| Reducible | Reducing environment | Disulfide bonds | Intracellular drug release. broadpharm.com |

Molecular Interactions and Target Recognition Mechanisms

Investigation of TYIC(bzl)E(bzl)VEDQKEE Binding to HIV gp120

The human immunodeficiency virus-1 (HIV-1) envelope glycoprotein (B1211001) gp120 is a critical component of the virus, responsible for binding to the CD4 receptor on host cells, a necessary step for viral entry. nih.govnih.gov The structure of gp120 is complex, with both conserved and variable regions, allowing it to evade the host immune system while maintaining its function. nih.gov The interaction between gp120 and its receptors is a key area of research for the development of antiviral therapies.

The binding of ligands to gp120 involves specific domains and amino acid residues. For instance, the V2 and V3 loops of gp120 are known to be important for coreceptor binding and are targets for neutralizing antibodies. nih.govnih.gov The V2 loop, in particular, contains cryptic binding determinants for integrin α4β7, a receptor involved in T-cell gut-homing. nih.gov The interaction between gp120 and CD4 is also well-characterized, with specific elements of gp120 being crucial for this binding, which is a prerequisite for viral entry. nih.gov Without experimental data, the specific epitopes on gp120 that "this compound" might bind to remain unknown.

Understanding the three-dimensional structure of the gp120-ligand complex is crucial for designing effective inhibitors. Techniques such as X-ray crystallography and cryo-electron microscopy are powerful tools for visualizing these interactions at an atomic level. nih.gov These methods can reveal the precise orientation of the ligand in the binding pocket and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Such structural information is invaluable for the rational design of more potent and specific inhibitors.

Interaction Mechanisms of this compound-Selenium Conjugates with Biological Targets

The incorporation of selenium into peptides can significantly alter their chemical and biological properties. nih.govresearchgate.netconsensus.app Selenium is more nucleophilic and its selenohydryl group (SeH) is more easily dissociated than the thiol group (SH) of cysteine, making selenocysteine more reactive. nih.govresearchgate.net

The unique properties of selenium can be harnessed to enhance the reactivity and binding affinity of peptides. nih.gov The introduction of selenocysteine can be used to form disulfide-like bonds (diselenide bonds) which can be important for protein folding and stability. nih.govresearchgate.net Furthermore, the redox properties of selenium can be exploited in the design of peptides with specific biological activities. mdpi.com In the context of "this compound," a selenium conjugate could potentially exhibit altered binding affinity or selectivity for gp120, but this would need to be experimentally verified.

The mechanism by which a selenium-containing peptide interacts with its target would depend on the specific context. The increased reactivity of selenocysteine could allow for the formation of covalent bonds with the target protein, leading to irreversible inhibition. nih.gov Alternatively, the altered conformational properties of the seleno-peptide could lead to a tighter non-covalent binding interaction. The specific molecular mechanisms for a "this compound"-selenium conjugate are purely hypothetical without supporting data.

Receptor Specificity and Selectivity Profiling in Research Models

To evaluate the therapeutic potential of any new compound, it is essential to determine its specificity and selectivity for its intended target. This is typically done using a variety of in vitro and cell-based assays. For a compound targeting HIV gp120, binding assays with different variants of gp120 from various HIV strains would be necessary to determine its breadth of activity. Additionally, testing against a panel of other receptors and proteins would be required to assess its off-target effects and potential for toxicity.

Table 1: Investigational Approaches for Characterizing Peptide-gp120 Interactions

| Research Area | Techniques and Models | Information Gained |

| Binding Affinity and Kinetics | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Quantitative measurement of binding strength and on/off rates. |

| Structural Biology | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), NMR Spectroscopy | High-resolution 3D structure of the peptide-gp120 complex, identification of key interactions. |

| Epitope Mapping | Site-Directed Mutagenesis, Peptide Scanning, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Identification of the specific amino acid residues on gp120 that interact with the peptide. |

| Cell-based Assays | HIV entry assays, neutralization assays using pseudoviruses or primary HIV isolates | Evaluation of the peptide's ability to inhibit viral entry into host cells. |

| Selectivity Profiling | Binding assays against a panel of unrelated proteins and receptors | Assessment of off-target binding and potential for side effects. |

Conformational Analysis of this compound in Solution and upon Binding

Comprehensive searches of available scientific literature and chemical databases did not yield specific studies detailing the conformational analysis of the peptide this compound. This suggests that research on the solution-state structure and binding-induced conformational changes of this particular peptide may be limited, not publicly disclosed, or may exist under a different nomenclature.

Typically, the conformational analysis of a peptide like this compound would involve a combination of experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Förster Resonance Energy Transfer (FRET). These methods would provide critical data on the peptide's secondary structure (e.g., alpha-helices, beta-sheets, random coils) in different solvent environments and upon interaction with its biological target. Such studies would aim to understand how the inherent flexibility or rigidity of the peptide chain, influenced by the benzyl (B1604629) (bzl) protecting groups on the cysteine and glutamic acid residues, contributes to its binding affinity and specificity.

Computational Modeling and Molecular Dynamics Simulations of Peptide-Ligand Complexes

Similarly, a thorough review of existing literature did not uncover specific computational modeling or molecular dynamics (MD) simulation studies for peptide-ligand complexes involving this compound.

In the absence of direct research, we can describe the standard computational approaches that would be employed to study this peptide. Computational modeling for a peptide of this nature would typically begin with the generation of a three-dimensional structure using homology modeling or de novo prediction methods. Subsequently, MD simulations would be performed to explore the conformational landscape of the peptide in an aqueous environment. These simulations would reveal the dynamic behavior of the peptide, including the flexibility of its backbone and the orientation of its side chains.

When studying its interaction with a ligand or a biological receptor, docking studies would be conducted to predict the most favorable binding pose. Following docking, further MD simulations of the peptide-ligand complex would be essential to assess the stability of the interaction and to identify the key amino acid residues and non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that govern the binding process. These computational analyses would provide a detailed atomistic view of the recognition mechanism, complementing experimental findings.

Given the lack of specific data for this compound, no interactive data tables or detailed research findings can be presented at this time.

Advanced Analytical Characterization in Research

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of peptides. By generating multiply charged ions from a solution, ESI-MS allows for the accurate mass determination of large biomolecules.

In the analysis of TYIC(bzl)E(bzl)VEDQKEE, a solution of the purified peptide would be infused into the ESI source. The resulting mass spectrum would be a distribution of peaks, each representing the peptide with a different number of positive charges (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolution of this series of peaks would yield the monoisotopic molecular weight of the peptide. This experimental mass would then be compared to the theoretical calculated mass to confirm the peptide's identity.

Table 1: Hypothetical ESI-MS Data for this compound

| Parameter | Value |

|---|---|

| Theoretical Monoisotopic Mass | Calculated Value |

| Observed Monoisotopic Mass | Hypothetical Measured Value |

| Mass Accuracy (ppm) | Hypothetical Value |

High-resolution ESI-MS can also serve as a powerful tool for purity assessment. The presence of unexpected peaks in the spectrum could indicate impurities, such as deletion sequences from the synthesis, byproducts with incomplete modifications, or the presence of residual protecting groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is highly effective for peptide analysis. nih.gov In this method, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, typically as a singly charged ion ([M+H]⁺).

For this compound, MALDI-TOF MS would provide a rapid and sensitive method for molecular weight determination. researchgate.net This technique is particularly useful for a quick verification of the final product after synthesis and purification. The resulting spectrum is generally simpler than an ESI-MS spectrum, dominated by the singly protonated molecular ion.

Table 2: Hypothetical MALDI-TOF MS Data for this compound

| Parameter | Value |

|---|---|

| Matrix Used | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Observed [M+H]⁺ (m/z) | Hypothetical Measured Value |

Furthermore, MALDI-TOF MS can be used in "tandem" (MS/MS) mode to confirm the amino acid sequence. In a MALDI-TOF/TOF experiment, the parent ion of this compound would be isolated and fragmented. The resulting fragment ions (b- and y-ions) would be analyzed to reconstruct the amino acid sequence, providing definitive confirmation of the peptide's primary structure, including the location of the benzyl-modified residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information about the structure and dynamics of molecules in solution. nih.gov For a peptide like this compound, NMR would be instrumental in confirming the covalent structure and determining its three-dimensional conformation. scilit.com

The first step in an NMR-based structural study is the assignment of the resonances, which involves correlating each NMR signal to a specific atom in the molecule. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

A 1D ¹H NMR spectrum of this compound would provide an initial overview of the proton environment. However, due to the complexity of a peptide of this size, significant signal overlap would be expected.

2D NMR experiments are therefore essential for resolving individual resonances. Key experiments would include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (e.g., within the same amino acid residue).

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, effectively identifying all the protons belonging to a particular amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial information for determining the peptide's 3D structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in the assignment of backbone and side-chain atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for confirming the sequence and the integrity of the benzyl (B1604629) modifications.

Through the systematic analysis of these spectra, a nearly complete assignment of the ¹H, ¹³C, and ¹⁵N resonances of this compound can be achieved.

With the resonance assignments in hand, advanced NMR methods can be employed to study the conformational preferences of this compound in solution.

The primary source of structural information comes from the Nuclear Overhauser Effect (NOE) data obtained from NOESY experiments. The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the two protons, providing a set of distance restraints.

Additional structural information can be obtained from:

³J-coupling constants: The magnitude of the coupling constant between the amide proton and the alpha-proton (³J(HNHA)) provides information about the backbone dihedral angle φ.

Chemical shifts: The deviation of the alpha-proton and alpha-carbon chemical shifts from random coil values can indicate the presence of secondary structure elements.

Temperature coefficients of amide protons: The change in the chemical shift of an amide proton with temperature can indicate whether it is involved in a hydrogen bond.

This collection of experimental restraints can be used as input for molecular modeling programs to calculate a family of 3D structures of this compound that are consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.govwikipedia.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org The peptide backbone, with its regular arrangement of amide bonds in secondary structures like α-helices and β-sheets, gives rise to characteristic CD signals in the far-UV region (190-250 nm). harvard.edu

For this compound, a CD spectrum would provide a qualitative assessment of its secondary structure content. The shape and magnitude of the CD spectrum can reveal the presence of:

α-helices: Characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. mtoz-biolabs.com

β-sheets: Typically show a negative band near 218 nm and a positive band around 195 nm. mtoz-biolabs.com

Random coil: A disordered structure is generally indicated by a strong negative band near 195 nm. mtoz-biolabs.com

Table 3: Hypothetical Circular Dichroism Data for this compound in Phosphate Buffer

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|

| 222 | Hypothetical Value |

| 208 | Hypothetical Value |

By applying deconvolution algorithms to the CD spectrum, it is possible to estimate the percentage of each type of secondary structure within the peptide. CD spectroscopy is also a valuable tool for studying the conformational stability of this compound. By monitoring the CD signal as a function of temperature or denaturant concentration, it is possible to determine its melting temperature (Tm) and assess its folding and unfolding characteristics.

Spectrophotometric and Chemiluminescence Methods for Detection and Quantitation of Conjugates

The detection and quantification of this compound, particularly when conjugated with other molecules, are crucial for understanding its biological activity and for the development of related assays. Spectrophotometric methods, which measure the absorption of light by a substance, are fundamental in this regard. The intrinsic aromatic residues within the peptide sequence, such as tyrosine (Y), allow for direct UV absorbance measurement, typically around 280 nm. However, to enhance sensitivity and specificity, conjugation with chromogenic substrates is a common strategy.

Chemiluminescence assays offer an even higher degree of sensitivity. These methods involve the emission of light as a result of a chemical reaction. For this compound conjugates, this often involves labeling with enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP). Upon the addition of a specific substrate, a light-emitting reaction is triggered, and the intensity of the emitted light, which is proportional to the amount of the conjugate, is measured by a luminometer. This technique is particularly advantageous for detecting minute quantities of the peptide conjugate in complex biological matrices.

| Analytical Method | Principle | Typical Application for this compound |

| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet and visible light by the peptide. | Quantification of pure peptide solutions and monitoring conjugation reactions. |

| Colorimetric Assays | Involves a reaction that produces a colored product, with the color intensity being proportional to the peptide concentration. | Used in enzyme-linked immunosorbent assays (ELISAs) for quantification. |

| Chemiluminescence | Measures the light produced from a chemical reaction, often enzyme-catalyzed. | High-sensitivity detection in immunoassays and other binding studies. |

Immunoanalytical Techniques for Binding Characterization and Research Diagnostics

Immunoanalytical techniques are indispensable for studying the binding characteristics of this compound and for its potential use in diagnostic applications. These methods leverage the high specificity of antibody-antigen interactions.

Application of Competitive Protein Binding Assays

Competitive protein binding assays are a cornerstone for quantifying this compound. In this assay format, a labeled version of the peptide competes with the unlabeled peptide (the analyte) for a limited number of binding sites on a specific antibody. The amount of labeled peptide bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample. This technique allows for the sensitive measurement of the peptide in various biological fluids.

Utilization of Stable Isotopic Immunoassays for Enhanced Analytical Sensitivity

To further enhance sensitivity and accuracy, stable isotopic immunoassays are employed. This method involves using a version of this compound that has been synthesized with stable isotopes, such as ¹³C or ¹⁵N. This isotopically labeled peptide serves as an internal standard in mass spectrometry-based immunoassays. By comparing the signal of the native peptide to the known concentration of the labeled standard, precise and accurate quantification can be achieved, even in complex samples.

Advanced Chromatographic Techniques for Homogeneity and Impurity Profiling

Ensuring the purity and homogeneity of a synthetic peptide like this compound is paramount for reliable research findings. Advanced chromatographic techniques are the gold standard for this purpose.

High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most widely used technique for analyzing the purity of this peptide. In RP-HPLC, the peptide is passed through a column containing a nonpolar stationary phase. By using a polar mobile phase with a gradient of increasing organic solvent, the peptide and any impurities can be separated based on their hydrophobicity. The retention time and peak area provide information about the identity and quantity of the main peptide and any synthesis-related impurities.

For a more in-depth analysis of homogeneity and for the characterization of complex mixtures, techniques like liquid chromatography-mass spectrometry (LC-MS) are utilized. This powerful combination allows for the separation of components by HPLC followed by their mass determination by mass spectrometry. This provides unequivocal identification of the desired peptide and any by-products, ensuring a comprehensive impurity profile.

| Chromatographic Technique | Principle of Separation | Application for this compound |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment and quantification. |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Detection of aggregates or fragments. |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Separation of charge variants. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Definitive identification of the peptide and characterization of impurities. |

Role in Preclinical Research Models

Mechanistic Investigations in Controlled Cell Culture Systems

Once binding and growth inhibition are established, the focus shifts to understanding the molecular mechanisms through which the peptide exerts its effects.

If the peptide were conjugated with selenium, a key area of investigation would be its ability to induce oxidative stress. Assays using fluorescent probes like dihydroethidium (B1670597) (DHE) for superoxide (B77818) and 2',7'-dichlorofluorescin diacetate (DCFDA) for general ROS can quantify the generation of these reactive species within cells upon treatment with the peptide conjugate.

Upon binding to its target, a peptide can trigger a cascade of intracellular signaling events. Western blotting is a standard technique used to analyze the phosphorylation status and expression levels of key proteins in relevant signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways. This analysis helps to elucidate the specific downstream effects of the peptide-target interaction.

Ex Vivo Models for Validating Molecular Interactions and Functional Outcomes

Ex vivo models bridge the gap between in vitro and in vivo research. These studies utilize tissues or cells taken directly from an organism and maintained in an artificial environment for a short period. For instance, a peptide's effect could be tested on patient-derived tumor explants to assess its anti-cancer activity in a more physiologically relevant context than cultured cell lines. These models allow for the validation of molecular interactions and functional outcomes in a setting that more closely mimics the complexity of a whole organism.

No Information Available for TYIC(bzl)E(bzl)VEDQKEE

Following a comprehensive search of publicly available scientific databases and literature, no information has been found regarding the chemical compound “this compound.” This suggests that the compound may be proprietary, part of unpublished research, or a theoretical molecule not yet synthesized or characterized.

Consequently, it is not possible to provide a scientifically accurate article on its role in preclinical research models or its applications in advanced diagnostic research methodologies as requested. The creation of such an article without verifiable data would result in the generation of speculative and un-validated information, which falls outside the scope of providing factual and reliable scientific content.

Further research and publication in peer-reviewed journals would be necessary for any detailed discussion of this compound's properties and applications to be possible.

Future Directions and Research Perspectives

Exploration of Novel Derivatizations and Modifications of TYIC(bzl)E(bzl)VEDQKEE for Enhanced Research Utility

The foundational structure of this compound, characterized by the benzylation of its cysteine and glutamic acid residues, provides a robust scaffold for further chemical modifications. These derivatizations can be strategically employed to augment its utility in research. The introduction of fluorescent tags, for instance, would enable visualization of its cellular uptake and trafficking, providing critical data on its mechanism of action. Similarly, the attachment of biotin or other affinity labels could facilitate its use in pull-down assays to identify its binding partners and cellular targets.

Further modifications could focus on enhancing the peptide's stability and bioavailability. Strategies such as N-terminal acetylation or C-terminal amidation are commonly employed to protect against enzymatic degradation. The incorporation of unnatural amino acids or the use of peptide stapling techniques could also be explored to lock the peptide into a more bioactive conformation, potentially increasing its affinity and specificity for its target.

| Modification Strategy | Potential Enhancement | Research Application |

| Fluorescent Tagging | Visualization of cellular localization | Confocal microscopy, flow cytometry |

| Affinity Labeling (e.g., Biotin) | Identification of binding partners | Pull-down assays, affinity chromatography |

| N-terminal Acetylation | Increased enzymatic stability | In vivo and cell-based assays |

| C-terminal Amidation | Increased enzymatic stability | In vivo and cell-based assays |

| Incorporation of Unnatural Amino Acids | Altered conformation and stability | Structure-activity relationship studies |

| Peptide Stapling | Constrained, bioactive conformation | Enhanced target binding and stability |

Advanced Structural-Functional Relationship Studies of the Peptide and its Conjugates

A deep understanding of the relationship between the three-dimensional structure of this compound and its biological function is paramount for its rational design and optimization. High-resolution structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, could be employed to elucidate the precise conformation of the peptide. Computational modeling and molecular dynamics simulations can further complement these experimental approaches by providing insights into its dynamic behavior and interactions with its target molecules.

A systematic structure-activity relationship (SAR) study would involve the synthesis of a library of peptide analogs with single or multiple amino acid substitutions. By comparing the binding affinities and biological activities of these analogs, researchers can identify the key residues and structural motifs that are critical for its function. This information is invaluable for the design of next-generation peptides with improved properties.

Development of Next-Generation Peptide-Conjugates with Refined Targeting Properties

The initial design of this compound as a targeting moiety for the AIDS virus highlights its potential in targeted therapies. google.com Future research should focus on developing next-generation peptide-conjugates with enhanced targeting specificity and efficacy. This could involve conjugating the peptide to a variety of therapeutic payloads, such as small molecule drugs, toxins, or nanoparticles.

The choice of conjugation strategy is critical to ensure that the biological activity of both the peptide and the payload is preserved. The development of cleavable linkers that release the therapeutic agent only upon reaching the target site can further enhance the specificity and reduce off-target effects. Moreover, exploring different drug-to-peptide ratios will be essential to optimize the therapeutic index of the resulting conjugate.

| Conjugate Component | Function | Potential Advantage |

| Small Molecule Drug | Therapeutic agent | Targeted delivery of established drugs |

| Toxin | Cell-killing agent | Potent cytotoxicity for targeted cells |

| Nanoparticle | Drug carrier | Increased payload capacity and circulation time |

| Cleavable Linker | Payload release mechanism | Site-specific drug release, reduced toxicity |

Integration with Emerging Research Technologies and Methodologies

The field of peptide research is continually evolving with the advent of new technologies. High-throughput screening platforms can be utilized to rapidly screen libraries of this compound analogs for improved binding and functional activity. The integration of this peptide into advanced imaging techniques, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), through conjugation with appropriate radioisotopes, could enable non-invasive in vivo imaging of its biodistribution and target engagement.

Furthermore, the application of "omics" technologies, such as proteomics and transcriptomics, can provide a comprehensive understanding of the cellular pathways and downstream effects modulated by the peptide. This systems-level approach can uncover novel mechanisms of action and identify potential biomarkers for monitoring its therapeutic response.

Addressing Remaining Knowledge Gaps and Overcoming Research Challenges in Peptide Science

While peptides offer significant promise as research tools and therapeutic agents, several challenges remain. For this compound, a key knowledge gap is its precise molecular target and the detailed mechanism by which it binds to it. Overcoming the inherent limitations of peptides, such as their relatively short half-life in vivo and potential for immunogenicity, will also be crucial for its translational development.

Future research should focus on developing innovative strategies to improve peptide delivery and cellular penetration. This may include the use of cell-penetrating peptides, encapsulation in nanocarriers, or chemical modifications that enhance membrane permeability. Addressing these fundamental challenges will not only advance the specific development of this compound but will also contribute to the broader progress of peptide-based research and therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.